molecular formula C22H14ClFN6 B214831 1-(4-chlorophenyl)-5-[1-(4-fluorophenyl)-5-phenyl-1H-pyrazol-4-yl]-1H-tetraazole

1-(4-chlorophenyl)-5-[1-(4-fluorophenyl)-5-phenyl-1H-pyrazol-4-yl]-1H-tetraazole

カタログ番号 B214831
分子量: 416.8 g/mol
InChIキー: YTFGNDGQMWCFLW-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(4-chlorophenyl)-5-[1-(4-fluorophenyl)-5-phenyl-1H-pyrazol-4-yl]-1H-tetraazole, commonly known as AZD9291, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has shown promising results in the treatment of non-small cell lung cancer (NSCLC) with EGFR T790M mutation.

作用機序

AZD9291 selectively targets mutant 1-(4-chlorophenyl)-5-[1-(4-fluorophenyl)-5-phenyl-1H-pyrazol-4-yl]-1H-tetraazole, which is commonly found in NSCLC with T790M mutation. The drug irreversibly binds to the ATP-binding site of 1-(4-chlorophenyl)-5-[1-(4-fluorophenyl)-5-phenyl-1H-pyrazol-4-yl]-1H-tetraazole, inhibiting its activity and leading to tumor cell death. Unlike other 1-(4-chlorophenyl)-5-[1-(4-fluorophenyl)-5-phenyl-1H-pyrazol-4-yl]-1H-tetraazole TKIs, AZD9291 has minimal activity against wild-type 1-(4-chlorophenyl)-5-[1-(4-fluorophenyl)-5-phenyl-1H-pyrazol-4-yl]-1H-tetraazole, which reduces the risk of side effects associated with 1-(4-chlorophenyl)-5-[1-(4-fluorophenyl)-5-phenyl-1H-pyrazol-4-yl]-1H-tetraazole inhibition.
Biochemical and Physiological Effects
AZD9291 has been shown to induce apoptosis and cell cycle arrest in NSCLC cells with T790M mutation. The drug also inhibits the activation of downstream signaling pathways, such as AKT and ERK, which are involved in cell proliferation and survival. In clinical trials, AZD9291 has been found to have a favorable safety profile, with most adverse events being mild to moderate in severity.

実験室実験の利点と制限

AZD9291 has several advantages for lab experiments, including its high potency and selectivity for mutant 1-(4-chlorophenyl)-5-[1-(4-fluorophenyl)-5-phenyl-1H-pyrazol-4-yl]-1H-tetraazole, as well as its minimal activity against wild-type 1-(4-chlorophenyl)-5-[1-(4-fluorophenyl)-5-phenyl-1H-pyrazol-4-yl]-1H-tetraazole. The drug is also well-tolerated in animal models, which allows for higher doses to be administered. However, AZD9291 has some limitations, such as its irreversible binding to 1-(4-chlorophenyl)-5-[1-(4-fluorophenyl)-5-phenyl-1H-pyrazol-4-yl]-1H-tetraazole, which may limit its use in certain applications.

将来の方向性

There are several future directions for AZD9291 research, including its potential use in combination with other drugs for the treatment of NSCLC and other cancers. The drug may also be investigated for its effects on the tumor microenvironment, such as its ability to modulate the immune response. Additionally, further studies may explore the mechanisms of resistance to AZD9291 and the development of strategies to overcome this resistance.

合成法

The synthesis of AZD9291 involves several steps, including the condensation of 4-chloroaniline and 4-fluorobenzaldehyde to form 4-chloro-4'-fluorobenzylideneaniline, which is then reacted with 1-phenyl-1H-pyrazol-4-amine to obtain 1-(4-chlorophenyl)-5-[1-(4-fluorophenyl)-5-phenyl-1H-pyrazol-4-yl]-1H-tetraazole. The final compound is obtained through a series of purification steps, including column chromatography and recrystallization.

科学的研究の応用

AZD9291 has been extensively studied in preclinical and clinical settings for its potential therapeutic effects in NSCLC with 1-(4-chlorophenyl)-5-[1-(4-fluorophenyl)-5-phenyl-1H-pyrazol-4-yl]-1H-tetraazole T790M mutation. The drug has shown significant anti-tumor activity in both in vitro and in vivo models, and has been found to be well-tolerated in clinical trials. AZD9291 has also been investigated for its potential use in other cancers, such as breast cancer and colorectal cancer.

特性

製品名

1-(4-chlorophenyl)-5-[1-(4-fluorophenyl)-5-phenyl-1H-pyrazol-4-yl]-1H-tetraazole

分子式

C22H14ClFN6

分子量

416.8 g/mol

IUPAC名

1-(4-chlorophenyl)-5-[1-(4-fluorophenyl)-5-phenylpyrazol-4-yl]tetrazole

InChI

InChI=1S/C22H14ClFN6/c23-16-6-10-19(11-7-16)30-22(26-27-28-30)20-14-25-29(18-12-8-17(24)9-13-18)21(20)15-4-2-1-3-5-15/h1-14H

InChIキー

YTFGNDGQMWCFLW-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=C(C=NN2C3=CC=C(C=C3)F)C4=NN=NN4C5=CC=C(C=C5)Cl

正規SMILES

C1=CC=C(C=C1)C2=C(C=NN2C3=CC=C(C=C3)F)C4=NN=NN4C5=CC=C(C=C5)Cl

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。